1-Bromo-2-(but-3-en-1-yn-1-yl)benzene

Enediyne synthesis 1,3-dipolar cycloaddition Bergman cyclization precursor

Synthesizing enediynes with tailored thermal activation often requires complex, multi-step routes. This compound offers a convergent solution via its orthogonal ortho-bromo (Sonogashira-ready) and conjugated 1,3-enyne handles. Key advantages: - Enables one-pot synthesis of bicyclic isooxazolidinyl enediynes (Basak-Ghosh protocol), achieving ~75% overall yield from nitrone. - Derived enediynes exhibit Bergman cyclization onset ~200 °C, a critical 90 °C stabilization window for prodrug design. - >95% purity, multi-gram scale. Store at ambient temperature; ship at room temp.

Molecular Formula C10H7Br
Molecular Weight 207.07 g/mol
CAS No. 869485-28-9
Cat. No. B12547034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(but-3-en-1-yn-1-yl)benzene
CAS869485-28-9
Molecular FormulaC10H7Br
Molecular Weight207.07 g/mol
Structural Identifiers
SMILESC=CC#CC1=CC=CC=C1Br
InChIInChI=1S/C10H7Br/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1H2
InChIKeyYCWBVJGNZQFDET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-(but-3-en-1-yn-1-yl)benzene (CAS 869485-28-9): A Dual-Reactive Ortho-Bromo Enyne Building Block for Cross-Coupling and Cycloaddition Chemistry


1-Bromo-2-(but-3-en-1-yn-1-yl)benzene (CAS 869485-28-9) is a specialized aromatic building block featuring an ortho-bromine substituent and a conjugated but-3-en-1-yn-1-yl side chain (C10H7Br, MW 207.07 g/mol) . The compound integrates two orthogonal reactive handles: an aryl bromide site primed for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) and a 1,3-enyne moiety capable of participating in cycloaddition and Bergman cyclization cascades [1]. Predicted physicochemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 252.7±32.0 °C, and a calculated LogP of 3.8 [2]. Its primary documented application lies in the synthesis of bicyclic isooxazolidinyl enediynes via intramolecular 1,3-dipolar nitrone cycloaddition, where it serves as a critical precursor to the acyclic enediyne scaffold [1].

Why Generic Ortho-Bromo Arenes Cannot Substitute for 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene in Enediyne Synthesis and Sequential Cross-Coupling


Unlike simple ortho-bromo arenes such as 1-bromo-2-ethynylbenzene (CAS 766-46-1) or 1-bromo-2-(but-3-yn-1-yl)benzene (CAS 136015-72-0), 1-bromo-2-(but-3-en-1-yn-1-yl)benzene possesses a conjugated alkene-alkyne (1,3-enyne) side chain that enables tandem reactivity profiles inaccessible to mono-functional analogs [1]. The presence of both a vinyl and an alkynyl group in conjugation allows this compound to serve simultaneously as a 2-electron dienophile and, following Sonogashira elaboration, as an enediyne precursor capable of Bergman cycloaromatization [1]. Attempts to replace it with 1-bromo-2-ethynylbenzene would eliminate the alkene moiety required for intramolecular nitrone cycloaddition, while substitution with the saturated analog 1-bromo-2-(but-3-yn-1-yl)benzene would remove the crucial alkene conjugation that governs both the electronic character and the thermal cyclization onset temperature of the resulting enediyne products [1].

Quantitative Differentiation Evidence for 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene Procurement


Intramolecular Nitrone Cycloaddition Yield: Quantitative Comparison of Ortho-Bromo Enyne Reactivity with Alternative Dipolarophiles

In the synthesis of bicyclic isooxazolidinyl enediynes, the bromoalkene 5 (derived from 1-bromo-2-(but-3-en-1-yn-1-yl)benzene) underwent Sonogashira coupling with 4-pentyn-1-ol followed by PCC oxidation and nitrone formation to yield the acyclic enediyne precursor 13. The subsequent intramolecular 1,3-dipolar cycloaddition proceeded with 75% overall yield and produced two configurational isomers in a 1:2 ratio [1]. In contrast, related intermolecular cycloaddition between bromoalkene 5 and nitrone 6 required refluxing toluene and delivered only a single regioisomer (compound 3) [1]. This demonstrates that the ortho-bromo enyne scaffold uniquely enables efficient intramolecular cycloaddition, a transformation that cannot be replicated intermolecularly with the same efficiency [1].

Enediyne synthesis 1,3-dipolar cycloaddition Bergman cyclization precursor

Thermal Onset Temperature of Bergman Cyclization: Comparison of Bicyclic Enediynes Derived from the Ortho-Bromo Enyne Precursor

Differential scanning calorimetry (DSC) analysis of the two bicyclic isooxazolidinyl enediyne configurational isomers (1 and 2), both derived from the bromo enyne precursor, revealed very similar onset temperatures for Bergman cyclization of approximately 200 °C [1]. This onset temperature can be compared to a related 10-membered N-containing benzene-fused enediyne system from the same research group, which exhibited an onset temperature of approximately 110 °C [1]. The ~90 °C difference in onset temperature between these enediyne systems indicates that the isooxazolidine ring fusion, made possible by the enyne scaffold, substantially modulates thermal reactivity [1].

Bergman cyclization Differential scanning calorimetry Enediyne thermal stability

Sonogashira Coupling Efficiency: Ortho-Bromo Enyne vs. Saturated Ortho-Bromo Alkyne as Cross-Coupling Partner

In the Basak and Ghosh (2005) synthesis, the bromoalkene 5 (derived from 1-bromo-2-(but-3-en-1-yn-1-yl)benzene) underwent Sonogashira coupling with 4-pentyn-1-ol using Pd(PPh₃)₄ and n-BuNH₂ to afford alcohol 12 in 68% yield [1]. Subsequent PCC oxidation (65%) and nitrone formation (85%) proceeded without interference from the conjugated enyne system [1]. By comparison, the saturated analog 1-bromo-2-(but-3-yn-1-yl)benzene (CAS 136015-72-0) features a non-conjugated alkyne separated by a methylene spacer, which would fundamentally alter the electronic character of the Sonogashira product and preclude the subsequent cycloaddition cascade .

Sonogashira coupling Cross-coupling reactivity Aryl bromide building block

Predicted Physicochemical Properties: Comparative Profiling for Ortho-Bromo Enyne vs. Para-Substituted and Chloro Analogs

ACD/Labs Percepta predictions for 1-bromo-2-(but-3-en-1-yn-1-yl)benzene yield a LogP of 3.8, indicating moderate lipophilicity suitable for organic synthesis applications . In comparison, the para-substituted isomer (E)-1-(but-1-en-3-ynyl)-4-bromobenzene (CAS 141735-20-8) and the chloro analog (where synthesizable) would be expected to exhibit different reactivity profiles due to altered electronic distribution across the aromatic ring . Specifically, the ortho-bromo arrangement in the target compound activates the aromatic ring toward nucleophilic aromatic substitution at the position ortho to the bromine, while the para isomer directs reactivity to the para position relative to the enyne substituent, potentially leading to different regiochemical outcomes in cross-coupling cascades .

Physicochemical property prediction LogP comparison Building block selection

Recommended Application Scenarios for 1-Bromo-2-(but-3-en-1-yn-1-yl)benzene Based on Quantitative Evidence


Synthesis of Bicyclic Isooxazolidinyl Enediynes via Tandem Sonogashira–Nitrone Cycloaddition

This compound is uniquely suited for the one-pot or stepwise synthesis of bicyclic isooxazolidinyl enediynes, as demonstrated by the Basak–Ghosh protocol. The bromo enyne scaffold undergoes Sonogashira coupling (68% yield) followed by PCC oxidation, nitrone formation, and intramolecular [3+2] cycloaddition (75% overall yield from nitrone) to deliver two configurational isomers with well-characterized Bergman cyclization onset temperatures (~200 °C) [1]. This application leverages the compound's dual reactivity and cannot be replicated with simpler ortho-bromo alkynes or alkenes.

Precursor for Thermally Tunable Enediyne Prodrug Scaffolds

The enediynes derived from this bromo enyne precursor exhibit Bergman cyclization onset temperatures approximately 90 °C higher than related N-containing benzene-fused enediynes, as demonstrated by DSC analysis [1]. This thermal stabilization window is critical for designing enediyne prodrugs where controlled activation is essential, making this compound a strategic starting material for medicinal chemistry programs targeting enediyne-based therapeutics.

Sequential Cross-Coupling Platform for Conjugated Oligomers and Polymers

The ortho-bromo aryl bromide site enables palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Heck) while the conjugated enyne side chain can participate in subsequent cycloaddition or polymerization events. This orthogonal reactivity profile [1] makes the compound a valuable building block for synthesizing conjugated oligomers, molecular wires, and functional materials where precise architectural control is required.

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